Cas no 19022-51-6 (Ophiobolin C)

Ophiobolin C structure
Productnaam:Ophiobolin C
Ophiobolin C Chemische en fysische eigenschappen
Naam en identificatie
-
- Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,7-[(1S)-1,5-dimethyl-4-hexen-1-yl]-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-1-hydroxy-1,9a-dimethyl-3-oxo-,(1R,3aS,6aS,7R,9aR,10aS)-
- Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,7-[(1S)-1,5-dimethyl-4-hexen-1-yl]-1,2,3,3a,6,6a,7,8,9,9a,10,10a-dodecahydro-1-
- Dicyclopenta[a,d]cyclooctene-4-carboxaldehyde,7-[(1S)-1,5-dimethyl-4-hexen-1-yl]-1,2,3,3a,6,6a...
- Ophiobolin C
- 3-Hydroxy-5-oxoophiobola-7,19-dien-25-al
- Ophiobolin C-Triol
- Zizanin A
- 19022-51-6
- (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde
- (7E)-3-hydroxy-5-oxoophiobola-7,19-dien-25-al
- SCHEMBL2047166
- AKOS040745282
- (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.0(3,7)]tetradec-8-ene-8-carbaldehyde
- 3-Hydroxy-5-oxo-ophiobola-7,19-dien-25-al
- HY-123902
- BDBM50242054
- CHEMBL469855
- CHEBI:167548
- CS-0086789
- DA-56469
- (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-((2S)-6-methylhept-5-en-2-yl)-6-oxotricyclo(9.3.0.03,7)tetradec-8-ene-8-carbaldehyde
- (1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-((2S)-6-methylhept-5-en-2-yl)-6-oxotricyclo(9.3.0.0(3,7))tetradec-8-ene-8-carbaldehyde
- Ophiobola-7,19-dien-25-al, 3-hydroxy-5-oxo-
-
- Inchi: InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17?,19-,20+,21+,23-,24-,25+/m1/s1
- InChI-sleutel: PLWMYIADTRHIMY-LPPUBPALSA-N
- LACHT: C/C(=C/CCC([C@H]1CC[C@@]2(C[C@H]3[C@@H](C(=CC[C@@H]12)C=O)C(=O)C[C@]3(C)O)C)C)/C |c:13,&1:6,9,11,12,16,22|
Berekende eigenschappen
- Exacte massa: 386.28200
- Monoisotopische massa: 386.282095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 686
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 54.4
- XLogP3: 5.3
Experimentele eigenschappen
- Dichtheid: 1.064
- Kookpunt: 512.4°Cat760mmHg
- Vlampunt: 277.8°C
- Brekindex: 1.544
- PSA: 54.37000
- LogboekP: 5.27670
Ophiobolin C Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | O669208-1mg |
Ophiobolin C |
19022-51-6 | 1mg |
$322.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O911924-1mg |
Ophiobolin C |
19022-51-6 | ≥98% | 1mg |
¥5,286.60 | 2022-09-01 | |
BioAustralis | BIA-O1199-1mg |
Ophiobolin C |
19022-51-6 | >95% by HPLC | 1mg |
$305.00 | 2025-04-03 | |
A2B Chem LLC | AF00334-5mg |
ophiobolin C |
19022-51-6 | ≥85% | 5mg |
$1126.00 | 2024-04-20 | |
TRC | O669208-2.5mg |
Ophiobolin C |
19022-51-6 | 2.5mg |
$638.00 | 2023-05-17 | ||
BioAustralis | BIA-O1199-1 mg |
Ophiobolin C |
19022-51-6 | >95% by HPLC | 1mg |
$302.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16598-1mg |
Ophiobolin C |
19022-51-6 | 98% | 1mg |
¥3391.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16598-5mg |
Ophiobolin C |
19022-51-6 | 98% | 5mg |
¥13868.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202268-1 mg |
Ophiobolin C, |
19022-51-6 | >98% | 1mg |
¥2,166.00 | 2023-07-10 | |
1PlusChem | 1P00AQOE-5mg |
ophiobolin C |
19022-51-6 | ≥85% | 5mg |
$1469.00 | 2024-06-17 |
Ophiobolin C Gerelateerde literatuur
-
Inder Pal Singh,Hardik S. Bodiwala Nat. Prod. Rep. 2010 27 1781
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2016 33 915
-
Keke Li,Kirk R. Gustafson Nat. Prod. Rep. 2021 38 1251
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Daniel T. Hog,Robert Webster,Dirk Trauner Nat. Prod. Rep. 2012 29 752
-
Xuan-Chi Yu,Can-Can Zhang,Ling-Tao Wang,Jiao-Zhe Li,Ting Li,Wen-Ting Wei Org. Chem. Front. 2022 9 4757
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